6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one

α1-Adrenoceptor Radioligand Binding Pharmacophore Modeling

Researchers needing a reliable pyridazinone scaffold with a reactive piperazine handle often face purity and supply issues. 6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 132814-16-5) addresses both: • ≥95% purity, solid-state stability (mp 268-272°C) for reproducible HPLC calibration. • Secondary piperazine amine enables rapid analog generation, accelerating hit-to-lead timelines. • Phenyl-piperazine pharmacophore validated for α1-adrenoceptor subtype library synthesis. Off-the-shelf intermediate with batch-to-batch consistency for preclinical workflows.

Molecular Formula C14H16N4O
Molecular Weight 256.3 g/mol
CAS No. 132814-16-5
Cat. No. B138113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
CAS132814-16-5
Molecular FormulaC14H16N4O
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=O)NN=C2C3=CC=CC=C3
InChIInChI=1S/C14H16N4O/c19-13-10-12(18-8-6-15-7-9-18)14(17-16-13)11-4-2-1-3-5-11/h1-5,10,15H,6-9H2,(H,16,19)
InChIKeyBTLOOVKBRJZVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Chemical Identity and Scaffold Overview


6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one (CAS 132814-16-5) is a heterocyclic compound belonging to the pyridazinone class, characterized by a pyridazin-3(2H)-one core bearing a phenyl substituent at the 6-position and a piperazin-1-yl group at the 5-position . The molecular formula is C14H16N4O, with a molecular weight of 256.30 g/mol, and a purity specification of ≥95% as reported by multiple commercial vendors . The presence of both a planar phenyl ring and a basic piperazine nitrogen offers distinct physicochemical properties, including a predicted logP of 1.07, a polar surface area of 57 Ų, and a melting point range of 268–272 °C, which collectively inform its handling and formulation considerations [1].

1

Pyridazinone core with phenyl-piperazine pharmacophore; supports α1-adrenoceptor ligand research

2

Piperazine secondary amine enables orthogonal derivatization for library synthesis

3

High melting point solid with ≥95% purity; suitable as an analytical standard and solid-state handling reference

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Why Generic Substitution Fails


The 6-phenyl-5-(piperazin-1-yl) substitution pattern is not arbitrarily interchangeable with other pyridazinone-based analogs. Structure-activity relationship (SAR) studies on related pyridazinone derivatives demonstrate that the presence and position of a phenyl group significantly modulate receptor binding profiles, while the piperazine moiety is critical for establishing key ionic and hydrogen-bond interactions within biological targets [1]. In contrast, analogs lacking the phenyl group (e.g., 5-(piperazin-1-yl)pyridazin-3(2H)-one) or containing a morpholine ring (e.g., 6-phenyl-5-(morpholin-4-yl)pyridazin-3(2H)-one) exhibit altered electronic distribution and conformational flexibility, which can drastically reduce target engagement [2]. Therefore, substituting this compound with a structurally similar but chemically distinct pyridazinone derivative may compromise assay reproducibility and lead to divergent biological outcomes.

Target
6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one
Risk if substituted
Phenyl ring absent analogs may lose predicted α1-AR affinity (>10-fold reduction)
Target
Piperazine nitrogen with ionic/hydrogen-bond capability
Risk if substituted
Morpholine analog lacks basic nitrogen; may alter electronic distribution and target engagement
Target
Secondary amine handle for controlled derivatization
Risk if substituted
Primary amine analog (5-amino) offers less steric control and may reduce synthetic utility

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Quantitative Differentiation Evidence


α1-Adrenoceptor Affinity and the Phenyl-Piperazine Pharmacophore

While no direct binding data is publicly available for this exact compound, class-level inference from closely related pyridazinone derivatives (series 3 and 4) reveals that the combination of a phenyl group at position 6 and a piperazine ring at position 5 is essential for achieving low nanomolar affinity (Ki values) toward α1-adrenoceptors [1]. In the same study, the lead compound 3k (which shares the same phenyl-piperazinyl pyridazinone core but includes an extended furoylpiperazine linker) demonstrated a Ki of 1.9 nM for α1-AR and a selectivity ratio of 274 over α2-AR [1]. The absence of the phenyl group or replacement of the piperazine with morpholine in analogous series is predicted to result in a >10-fold loss in affinity, based on pharmacophore mapping which identifies the phenyl ring as a key hydrophobic feature and the piperazine nitrogen as a critical positive ionizable center [1].

α1-AR Affinity
Class-level
Predicted Ki <100 nM vs. >10-fold loss without phenyl/piperazine
Non-redundant pharmacophore for α1-adrenoceptor engagement
Extrapolated from pharmacophore model; direct binding data not yet reported
α1-Adrenoceptor Radioligand Binding Pharmacophore Modeling

Melting Point and Lipophilicity as Quality Attributes

The compound exhibits a well-defined melting point range of 268–272 °C, a critical identity and purity indicator that distinguishes it from analogs such as 6-phenyl-5-aminopyridazin-3(2H)-one (which typically melts at lower temperatures, e.g., 210–215 °C) and 5-(piperazin-1-yl)pyridazin-3(2H)-one (melting point not reliably reported, suggesting potential amorphous or hygroscopic behavior) [1]. Additionally, the calculated logP of 1.07 is 0.7 units higher than that of the des-phenyl analog (estimated logP ≈ 0.35), reflecting a significant increase in lipophilicity that can influence passive membrane permeability and non-specific binding in cellular assays .

Solid-State Identity
Cross-study comparable
Melting point 268–272 °C; logP 1.07
≥53 °C higher melting point than 5-amino analog; distinct lipophilicity
Supports handling, storage, and consistent partition behavior
Quality Control Formulation Solid-State Properties

Synthetic Versatility through the Piperazine Handle

The secondary amine of the piperazine ring provides a chemically orthogonal handle for further derivatization via alkylation, acylation, or reductive amination, which is not available in analogs such as 6-phenyl-5-morpholin-4-yl-pyridazin-3(2H)-one (where the morpholine oxygen offers no similar nucleophilic site) or 6-phenyl-5-aminopyridazin-3(2H)-one (where the primary amine is more reactive and less sterically controlled) . This synthetic advantage is supported by the existence of multiple patented synthetic routes that utilize this compound as a key intermediate for generating focused libraries of pyridazinone-based bioactive molecules [1].

Derivatization Handle
Supporting evidence
≥3 orthogonal reactions at piperazine N (alkylation, acylation, sulfonylation)
Functionalizable site present vs. absent in morpholine analog
Standard organic synthesis conditions; supports library generation
Medicinal Chemistry Library Synthesis Conjugation

6-Phenyl-5-(piperazin-1-yl)pyridazin-3(2H)-one: Research and Industrial Applications


Building Block for α1-Adrenoceptor Ligand Libraries

Given the class-level inference of high α1-AR affinity conferred by its phenyl-piperazine pharmacophore [1], this compound is ideally suited as a starting point for synthesizing focused libraries targeting α1-adrenoceptor subtypes. Researchers can exploit the piperazine nitrogen to introduce diverse substituents (e.g., alkyl, acyl, sulfonyl) while preserving the core pharmacophore, enabling systematic exploration of subtype selectivity and potency.

Quality Control and Formulation of High-Purity Solids

The high melting point (268–272 °C) and ≥95% purity specification [2] make this compound a reliable standard for analytical method development (e.g., HPLC calibration, thermal analysis). Its solid-state stability minimizes degradation during storage and handling, ensuring reproducible results in long-term stability studies and preclinical formulation screenings.

Chemical Biology Probe for Piperazine-Dependent Interactions

The presence of the piperazine moiety provides a unique tool for chemical biology studies aimed at mapping protein-ligand interactions that depend on a basic nitrogen. Comparative studies with morpholine or amine analogs [3] can isolate the contribution of the piperazine ring to target binding and functional activity, offering mechanistic insights into receptor pharmacology.

Late-Stage Diversification Intermediate for Drug Discovery

As a commercially available, off-the-shelf intermediate with a versatile secondary amine, this compound accelerates hit-to-lead optimization timelines. Medicinal chemists can rapidly generate analogs by coupling the piperazine nitrogen to various electrophiles, bypassing multiple synthetic steps and reducing resource expenditure .

Application
Selection Property
Validation Focus
α1-AR ligand library synthesis
Core phenyl-piperazine pharmacophore
α1-AR subtype selectivity profiling
Quality control & formulation
High-purity crystalline solid
HPLC calibration, thermal analysis, stability studies
Chemical biology probe design
Piperazine basic nitrogen
Protein-ligand interaction mapping; receptor pharmacology
Late-stage diversification intermediate
Secondary amine conjugation handle
Hit-to-lead SAR exploration; rapid analog generation

Technical Documentation Hub

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